molecular formula C24H33ClFNO2 B2915810 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone CAS No. 477860-64-3

3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone

Cat. No.: B2915810
CAS No.: 477860-64-3
M. Wt: 421.98
InChI Key: JESUQIUNIXZQKH-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone is a complex organic compound characterized by its unique structure, which includes a pyridinone ring, a chloro-fluoro benzyl group, and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the core pyridinone structure. The chloro-fluoro benzyl group and dodecyl chain are then introduced through subsequent reactions.

  • Core Pyridinone Synthesis: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or β-keto esters.

  • Introduction of Chloro-Fluoro Benzyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluoro benzyl halide reacts with the pyridinone core.

  • Attachment of Dodecyl Chain: The dodecyl chain can be introduced through a coupling reaction, such as a nucleophilic substitution or a coupling reaction like the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group on the pyridinone ring can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The pyridinone ring can be reduced to form a pyridine derivative.

  • Substitution Reactions: The chloro-fluoro benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyridone derivatives, such as pyridine-2,6-dicarboxylic acid.

  • Reduction Products: Pyridine derivatives, such as 2,6-dihydroxypyridine.

  • Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's properties may be exploited in the creation of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride: A related compound with a similar benzyl group but lacking the pyridinone and dodecyl components.

  • 1-Dodecyl-4-hydroxy-2(1H)-pyridinone: A compound with the dodecyl chain and pyridinone ring but without the chloro-fluoro benzyl group.

Uniqueness: 3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone is unique due to the combination of its chloro-fluoro benzyl group, dodecyl chain, and pyridinone ring, which together confer distinct chemical and biological properties not found in the individual components or similar compounds.

This compound's multifaceted nature makes it a valuable subject of study and application across various scientific disciplines

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-dodecyl-4-hydroxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClFNO2/c1-2-3-4-5-6-7-8-9-10-11-16-27-17-15-23(28)20(24(27)29)18-19-21(25)13-12-14-22(19)26/h12-15,17,28H,2-11,16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESUQIUNIXZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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